Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(thiophen-2-yl)-1,3-oxazol-4-yl}phosphonate
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Overview
Description
DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(THIOPHEN-2-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a unique combination of benzodioxole, thiophene, and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(THIOPHEN-2-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the esterification of 3,4-(methylenedioxy)phenylacetic acid to form methyl 3,4-(methylenedioxy)phenylacetate.
Introduction of the Thiophene Group: The thiophene group is introduced via a palladium-catalyzed cross-coupling reaction.
Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving appropriate precursors.
Phosphonate Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(THIOPHEN-2-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole and thiophene moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(THIOPHEN-2-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Biological Research: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(THIOPHEN-2-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparison with Similar Compounds
Similar Compounds
- DIMETHYL 5-(BENZO[D][1,3]DIOXOL-5-YLCARBONYL)AMINOISOPHTHALATE
- DIMETHYL 5-(1,3-BENZODIOXOL-5-YLCARBONYL)AMINOISOPHTHALATE
Uniqueness
DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(THIOPHEN-2-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE is unique due to its combination of benzodioxole, thiophene, and oxazole moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to similar compounds .
Properties
Molecular Formula |
C17H17N2O6PS |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-dimethoxyphosphoryl-2-thiophen-2-yl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C17H17N2O6PS/c1-21-26(20,22-2)17-16(25-15(19-17)14-4-3-7-27-14)18-9-11-5-6-12-13(8-11)24-10-23-12/h3-8,18H,9-10H2,1-2H3 |
InChI Key |
XSFFUKGKHUYWAW-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=C(OC(=N1)C2=CC=CS2)NCC3=CC4=C(C=C3)OCO4)OC |
Origin of Product |
United States |
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